5-((4-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H21ClN4O2S and its molecular weight is 392.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research in this area often focuses on the synthesis of novel heterocyclic compounds that incorporate triazole rings due to their promising chemical and physical properties. For example, studies have demonstrated the synthesis of new 1,2,4-triazole derivatives and their potential antimicrobial activities, highlighting the methodological advancements in producing these compounds and evaluating their biological relevance (Bektaş et al., 2007). Such research is pivotal in expanding the library of heterocyclic compounds with potential applications in various fields, including medicinal chemistry and materials science.
Photophysical and Nonlinear Optical Behavior
The study of the photophysical and nonlinear optical properties of heterocyclic compounds is another significant area of research. Investigations into novel compounds have explored their third-order nonlinear optical properties, demonstrating the potential of these materials in optical limiting and photonic applications (Murthy et al., 2013). Such studies contribute to the development of new materials for technological applications, including the fabrication of optoelectronic devices.
Antioxidant Properties
Heterocyclic compounds are also studied for their antioxidant properties. Research has shown that certain derivatives exhibit effective antioxidant power, potentially contributing to the development of new antioxidant agents (Balaydın et al., 2010). These findings are crucial for understanding the mechanisms underlying the antioxidant activity of such compounds and their potential health benefits.
Structural Characterization
The structural characterization of heterocyclic compounds is essential for understanding their properties and potential applications. X-ray crystallography studies provide valuable insights into the molecular structure of these compounds, facilitating the exploration of their chemical behavior and interactions (Kariuki et al., 2021). This level of analysis is critical for the rational design of heterocyclic compounds with desired properties and functions.
Properties
IUPAC Name |
5-[(4-chlorophenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-10-8-22(9-11(2)25-10)15(13-4-6-14(19)7-5-13)16-17(24)23-18(26-16)20-12(3)21-23/h4-7,10-11,15,24H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBJGKJMVMTULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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